Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate is a chemical compound with the CAS Number 153831-86-8. It has the molecular formula and a molecular weight of approximately 199.223 g/mol. This compound is classified as an oxirane derivative, specifically an ethoxycarbonyl-substituted oxirane, which indicates its potential utility in organic synthesis and other chemical applications.
The synthesis of potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate typically involves several steps, including the formation of the oxirane ring and subsequent functional group modifications.
Technical details regarding specific reaction conditions, catalysts, and yields would depend on the exact synthetic route chosen.
The molecular structure of potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate can be described as follows:
CCOC(=O)[C@H]1O[C@@H]1C(=O)O.[K]
, indicating the stereochemistry at the chiral centers.Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate can undergo various chemical reactions:
These reactions are significant in organic synthesis and can lead to various derivatives useful in pharmaceuticals and agrochemicals.
The mechanism of action for potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate primarily involves:
This mechanism is crucial in applications where selective functionalization is desired.
The physical and chemical properties of potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate include:
Relevant data regarding these properties can be crucial for handling and application in laboratory settings.
Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate has several scientific uses:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7